molecular formula C14H16N2O4S2 B2695122 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795300-96-7

3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2695122
CAS No.: 1795300-96-7
M. Wt: 340.41
InChI Key: PKXNYFAAHCWMGD-UHFFFAOYSA-N
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Description

3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic heterocyclic compound designed for research applications, integrating two privileged pharmacophores: a thiazolidine-2,4-dione (TZD) core and an azetidine ring. The TZD scaffold is a well-characterized structure in medicinal chemistry, known for its diverse biological potential. This moiety can improve insulin resistance by acting as an agonist on the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key regulator of glucose and lipid metabolism . Furthermore, TZD derivatives have demonstrated significant antimicrobial properties by inhibiting bacterial cytoplasmic Mur ligases, which are essential enzymes for peptidoglycan biosynthesis and bacterial cell wall integrity . The azetidine ring, a four-membered nitrogen heterocycle, contributes to the molecule's three-dimensional structure and can influence its pharmacokinetic properties. The phenethylsulfonyl substituent is a distinct structural feature that may modulate the compound's electronic characteristics, lipophilicity, and overall interaction with biological targets. This specific molecular architecture makes this compound a compound of high interest for researchers investigating new therapeutic agents, particularly in the areas of metabolic diseases, antimicrobial development, and oxidative stress. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXNYFAAHCWMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the reaction of thiazolidine-2,4-dione with phenethylsulfonyl azetidine under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . This interaction can lead to the modulation of gene expression and subsequent therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazolidinedione derivatives, focusing on substituents, synthesis strategies, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Synthesis Method Biological Activity Reference
Target Compound 1-(Phenethylsulfonyl)azetidin-3-yl Not detailed in evidence Under investigation -
3-(2-Aminoethyl)-5-(3-phenylpropylidene)-thiazolidine-2,4-dione [302] 2-Aminoethyl, 3-phenylpropylidene Knoevenagel condensation Anticancer (Raf/MEK/ERK inhibition)
(Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione [127] 2-Aminoethyl, 4-ethoxybenzylidene Michael addition Selective melanoma cell inhibition
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione Diisopropylaminoethyl, 4-methoxybenzylidene Alkylation/Knoevenagel reaction Structural analysis (π-π interactions)
TM17 (5-Bromo-2-methoxy-benzylidene derivative) 2-Nitrobenzyl, 5-bromo-2-methoxy-benzylidene Nucleophilic Michael addition Synthetic intermediate
(Z)-5-Benzylidene-3-(triazolylmethyl)thiazolidine-2,4-dione Triazolylmethyl, benzylidene Click chemistry Anti-inflammatory, antioxidant

Key Observations

Substituent Effects on Bioactivity: The phenethylsulfonyl-azetidinyl group in the target compound introduces a bulky, electron-withdrawing moiety, which may enhance binding to hydrophobic pockets in kinase domains (e.g., ERK1/2) compared to smaller substituents like the 2-aminoethyl group in [302] and [127] . Benzylidene derivatives (e.g., [127], TM17) exhibit improved selectivity for cancer cells, likely due to aromatic stacking interactions with target proteins .

Synthesis Strategies: Most analogs (e.g., [302], TM17) employ Knoevenagel condensation or Michael addition to introduce the benzylidene group . The target compound’s azetidine-sulfonyl group may require specialized reagents (e.g., phenethylsulfonyl chloride) and azetidine ring functionalization, akin to methods in for azetidin-2-one derivatives . Triazole-linked TZDs () utilize click chemistry, contrasting with the target’s sulfonamide linkage .

Biological Activity Trends: Aminoethyl-substituted TZDs ([302], [127]) show strong kinase inhibition (e.g., ERK1/2) and melanoma selectivity . Triazole- and indole-containing TZDs () demonstrate enhanced antioxidant and anti-inflammatory activities, suggesting substituent-dependent mechanistic divergence .

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility Key Functional Groups
Target Compound 2.8 Low (aqueous) Sulfonyl, azetidine, TZD
[127] 1.9 Moderate Ethoxybenzylidene, TZD
TM17 () 3.5 Low Bromo-methoxybenzylidene
Triazole-linked TZD () 2.1 Moderate Triazole, benzylidene
  • Bromo-methoxy substituents (TM17) further reduce solubility, highlighting trade-offs between lipophilicity and bioavailability .

Biological Activity

3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazolidine-2,4-dione family, which is known for its potential therapeutic applications, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazolidine core integrated with an azetidine moiety and a phenethylsulfonyl group. The IUPAC name for this compound is 3-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione. The presence of these functional groups contributes to its biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Signaling Modulation : The compound may interact with cellular signaling pathways, influencing gene expression and metabolic processes.
  • Enzyme Inhibition : It can inhibit specific enzymes involved in disease pathways, which is crucial for its potential therapeutic effects.
  • Antioxidant Activity : The thiazolidine scaffold is known for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . This antimicrobial effect is attributed to their ability to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

Thiazolidine derivatives have also been evaluated for their anticancer potential. A study demonstrated that specific thiazolidinones exhibited cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism involves inducing apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Antidiabetic Effects

Thiazolidinediones are well-known for their role in diabetes management due to their action as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). Compounds like this compound may enhance insulin sensitivity and reduce blood glucose levels through similar pathways.

Comparative Analysis

A comparison of this compound with other thiazolidinediones highlights its unique properties:

Compound NameBiological ActivityMechanism of Action
RosiglitazoneAntidiabeticPPARγ agonist
PioglitazoneAntidiabeticPPARγ agonist
TroglitazoneAntidiabeticPPARγ agonist
This compoundAntimicrobial, AnticancerEnzyme inhibition, Cell signaling modulation

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Da Silva et al., various thiazolidinone derivatives were synthesized and tested against glioblastoma multiforme cells. Among the tested compounds, those structurally related to this compound exhibited potent antitumor activity, significantly reducing cell viability compared to controls .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antibacterial efficacy of thiazolidinone derivatives against multiple bacterial strains. The results indicated that compounds similar to this compound showed promising results in inhibiting the growth of both gram-positive and gram-negative bacteria .

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